![molecular formula C18H19NO3 B2942749 (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate CAS No. 339278-62-5](/img/structure/B2942749.png)
(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as 'MK-801' and is a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Functional Group Transformations
Research in synthetic chemistry often focuses on the development of novel methodologies for the functionalization and transformation of complex molecules. For instance, studies on directed lithiation and subsequent reactions with electrophiles demonstrate the utility of similar compounds in synthesizing substituted products, potentially offering pathways for derivatizing "(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate" for various applications (Smith, El‐Hiti, & Alshammari, 2013).
Materials Science and Optical Properties
In materials science, the aggregation-induced emission (AIE) properties of carbazole and triphenylamine-substituted ethenes have been studied. These materials, which share structural motifs with "(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate," show potential for high solid-state fluorescence and applications in electroluminescent devices, suggesting possible research avenues into the optical properties of the compound (Chan et al., 2014).
Environmental Studies and Toxicology
Research into environmental contaminants and their potential effects on human health often investigates compounds with similar structures to "(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate." For example, studies on the reductive dechlorination of methoxychlor by human intestinal bacteria under anaerobic conditions highlight the metabolic fate of related compounds, which could inform environmental and health risk assessments of related carbamates (Yim et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact withEGFR and VEGFR-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (egfr and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation.
Biochemical Pathways
Given its potential interaction with egfr and vegfr-2, it may influence pathways related to cell growth, proliferation, and angiogenesis .
Pharmacokinetics
Compounds with similar structures have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Based on its potential interaction with egfr and vegfr-2, it may inhibit cell growth and proliferation, potentially having therapeutic effects in conditions characterized by abnormal cell growth .
Propiedades
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-3-5-15(6-4-14)11-12-19-18(20)22-13-16-7-9-17(21-2)10-8-16/h3-12H,13H2,1-2H3,(H,19,20)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBOUSFTLCPDNW-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CNC(=O)OCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.